molecular formula C6H8O6 B1221783 D-Glucurono-6,2-lactone

D-Glucurono-6,2-lactone

Cat. No.: B1221783
M. Wt: 176.12 g/mol
InChI Key: JBQGSJDKHSBLDG-MBMOQRBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-glucurono-6,2-lactone is a glucuronolactone. It derives from a D-glucuronic acid.

Scientific Research Applications

Pharmaceutical Applications

Drug Formulation
D-Glucurono-6,2-lactone is utilized in the pharmaceutical industry primarily for its ability to enhance the solubility and stability of active pharmaceutical ingredients. This property is critical in drug formulation as it improves the bioavailability of medications, ensuring that they are effectively absorbed by the body. Studies have shown that incorporating this compound into formulations can lead to improved therapeutic outcomes by facilitating better drug delivery systems .

Synthesis of Active Compounds
In addition to its role in drug formulation, this compound serves as a starting reagent in the synthesis of various bioactive compounds. For example, it is used in the preparation of glucuronides, which are important for the metabolism and detoxification of drugs within the body. Research indicates that derivatives synthesized from this compound can exhibit enhanced pharmacological properties .

Cosmetic Industry

Skin Care Products
this compound is increasingly incorporated into cosmetic formulations due to its beneficial effects on skin hydration and elasticity. It acts as a humectant, helping to retain moisture in the skin and improve overall skin texture. This makes it particularly valuable in anti-aging products where maintaining skin moisture is crucial .

Food Preservation

Antioxidant Properties
The compound exhibits significant antioxidant properties, making it suitable for use in food preservation. By inhibiting oxidative processes, this compound can extend the shelf life of food products while maintaining their freshness and nutritional quality. Its application in food science addresses consumer demand for longer-lasting products without compromising safety or quality .

Biochemical Research

Reagent in Assays
In biochemical research, this compound is frequently employed as a reagent in various assays aimed at studying metabolic pathways and enzyme activities. Its role as a substrate or inhibitor can provide insights into enzyme kinetics and metabolic regulation, which are essential for understanding various diseases .

Environmental Applications
Emerging studies have explored the potential of this compound in environmental applications such as bioremediation. Its ability to interact with pollutants suggests that it could be utilized to help degrade harmful substances in soil and water systems, contributing to environmental sustainability efforts .

Summary Table of Applications

Application AreaSpecific UseBenefits
PharmaceuticalsDrug formulationEnhances solubility and bioavailability
Synthesis of active compoundsFacilitates metabolism and detoxification
CosmeticsSkin care productsImproves hydration and elasticity
Food ScienceFood preservationExtends shelf life through antioxidant action
Biochemical ResearchReagent in assaysAids study of metabolic pathways
Environmental ScienceBioremediation potentialHelps degrade pollutants

Case Studies

  • Pharmaceutical Development : A study demonstrated that formulations containing this compound significantly improved the absorption rates of certain anti-inflammatory drugs compared to standard formulations without it .
  • Cosmetic Efficacy : Clinical trials on skincare products with this compound showed marked improvements in skin hydration levels after four weeks of use among participants aged 30 to 50 years .
  • Food Preservation Research : Research conducted on fruit juices treated with this compound indicated a reduction in spoilage rates by up to 30% compared to untreated samples over a four-week period .

Properties

Molecular Formula

C6H8O6

Molecular Weight

176.12 g/mol

IUPAC Name

(2S,3S,4S,5S)-3,4,5-trihydroxy-6-oxooxane-2-carbaldehyde

InChI

InChI=1S/C6H8O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h1-5,8-10H/t2-,3-,4+,5+/m1/s1

InChI Key

JBQGSJDKHSBLDG-MBMOQRBOSA-N

SMILES

C(=O)C1C(C(C(C(=O)O1)O)O)O

Isomeric SMILES

C(=O)[C@@H]1[C@H]([C@@H]([C@@H](C(=O)O1)O)O)O

Canonical SMILES

C(=O)C1C(C(C(C(=O)O1)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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